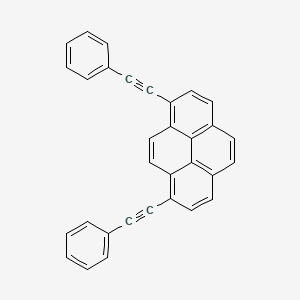
1,8-Bis(phenylethynyl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(phenylethynyl)pyrene is a polycyclic aromatic hydrocarbon that features two phenylethynyl groups attached to the 1 and 8 positions of the pyrene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,8-Bis(phenylethynyl)pyrene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,8-dibromopyrene is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
1,8-Bis(phenylethynyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the phenylethynyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene core, particularly at the 3, 6, and 8 positions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethyl-substituted pyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
科学的研究の応用
1,8-Bis(phenylethynyl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials. Its unique photophysical properties make it valuable in the study of fluorescence and photoluminescence.
Biology: Employed as a fluorescent probe in biological imaging and sensing applications. Its ability to emit light upon excitation makes it useful for tracking and visualizing biological processes.
Medicine: Investigated for potential use in photodynamic therapy, where its light-emitting properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties.
作用機序
The mechanism by which 1,8-Bis(phenylethynyl)pyrene exerts its effects is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the emission of light at a different wavelength. This process, known as fluorescence, is governed by the molecular structure and the electronic transitions within the compound. The phenylethynyl groups enhance the conjugation and rigidity of the molecule, contributing to its high fluorescence quantum yield.
類似化合物との比較
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Similar in structure but with phenylethynyl groups at the 1 and 6 positions. Exhibits different photophysical properties due to the altered substitution pattern.
1,3,6,8-Tetrakis(phenylethynyl)pyrene:
1,8-Diphenylpyrene: Lacks the ethynyl linkers, resulting in different electronic properties and applications.
Uniqueness
1,8-Bis(phenylethynyl)pyrene is unique due to its specific substitution pattern, which provides a balance between rigidity and flexibility, leading to distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.
特性
CAS番号 |
83086-16-2 |
|---|---|
分子式 |
C32H18 |
分子量 |
402.5 g/mol |
IUPAC名 |
1,8-bis(2-phenylethynyl)pyrene |
InChI |
InChI=1S/C32H18/c1-3-7-23(8-4-1)11-13-25-15-17-27-19-20-28-18-16-26(14-12-24-9-5-2-6-10-24)30-22-21-29(25)31(27)32(28)30/h1-10,15-22H |
InChIキー |
UCRALUXMBXZTPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC4=C(C=CC5=C4C3=C(C=C5)C=C2)C#CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
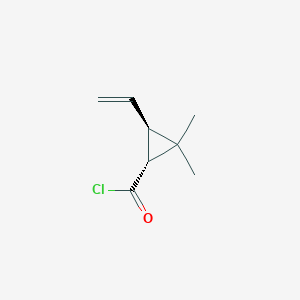
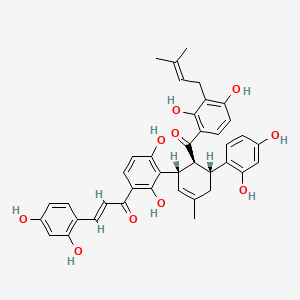
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
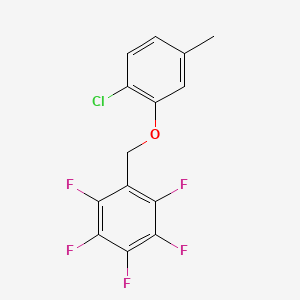
silane](/img/structure/B14417441.png)
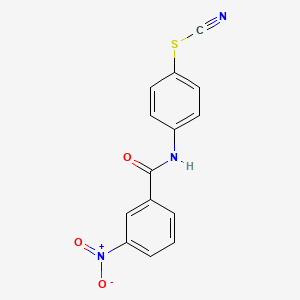

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

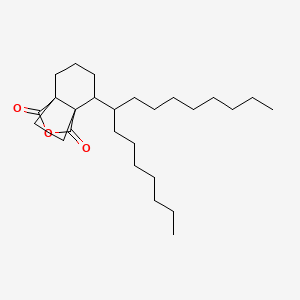
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)
